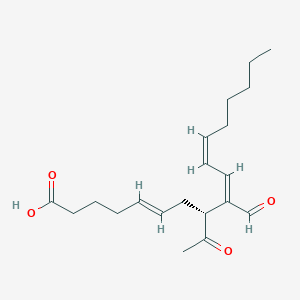
Anhydrolevuglandin E2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anhydrolevuglandin E2 (AnL) is a prostaglandin analog that has gained significant attention in scientific research due to its potential therapeutic applications. AnL is a derivative of prostaglandin E2 (PGE2) and is synthesized through a multi-step process.
Scientific Research Applications
Anhydrolevuglandin E2 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the use of this compound in the treatment of cancer. Studies have shown that this compound has anti-tumor effects and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
Anhydrolevuglandin E2 exerts its effects through binding to the EP2 and EP4 receptors, which are members of the prostaglandin receptor family. Activation of these receptors leads to the activation of intracellular signaling pathways, which ultimately result in the observed biological effects of this compound. The exact mechanism of action of this compound is still being studied, but it is thought to involve the regulation of gene expression and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. This compound has also been shown to have a role in the regulation of blood pressure and the modulation of immune cell function. Additionally, this compound has been shown to have a protective effect on the gastrointestinal tract and may be useful in the treatment of gastrointestinal diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Anhydrolevuglandin E2 in lab experiments is its specificity for the EP2 and EP4 receptors, which allows for the selective modulation of intracellular signaling pathways. Additionally, this compound is stable and can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on Anhydrolevuglandin E2, including the development of more selective analogs that target specific prostaglandin receptors. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Finally, the use of this compound in combination with other therapeutic agents may be a promising area of research for the development of novel cancer treatments.
Conclusion
In conclusion, this compound is a prostaglandin analog that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and exerts its effects through binding to the EP2 and EP4 receptors. This compound has a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory effects. While there are limitations to using this compound in lab experiments, its specificity and stability make it a useful tool for studying intracellular signaling pathways. Finally, there are several future directions for research on this compound, including the development of more selective analogs and the investigation of its potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of Anhydrolevuglandin E2 involves several steps, including the conversion of PGE2 to 15-keto-PGE2, followed by dehydration to form this compound. The process is complex and requires careful attention to detail to ensure the purity of the final product. This compound can also be synthesized through the use of chemical reagents, but this method is less commonly used due to the potential for impurities in the final product.
properties
CAS RN |
121843-91-2 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5E,8R,9E,11Z)-8-acetyl-9-formylheptadeca-5,9,11-trienoic acid |
InChI |
InChI=1S/C20H30O4/c1-3-4-5-6-7-10-13-18(16-21)19(17(2)22)14-11-8-9-12-15-20(23)24/h7-8,10-11,13,16,19H,3-6,9,12,14-15H2,1-2H3,(H,23,24)/b10-7-,11-8+,18-13-/t19-/m0/s1 |
InChI Key |
MJHZHXOYFNMTIG-XVEPUDQLSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C(\C=O)/[C@@H](C/C=C/CCCC(=O)O)C(=O)C |
SMILES |
CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |
Canonical SMILES |
CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |
synonyms |
anhydrolevuglandin E2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



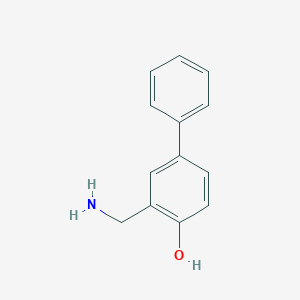
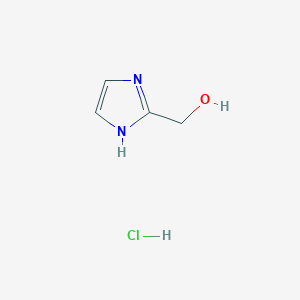
![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)


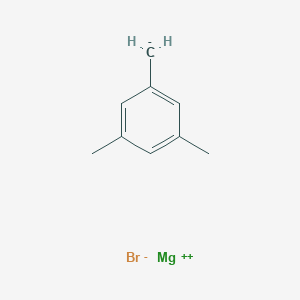
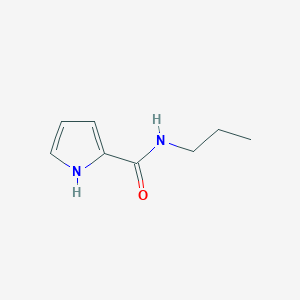
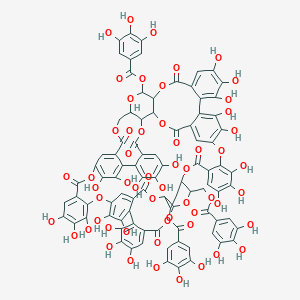
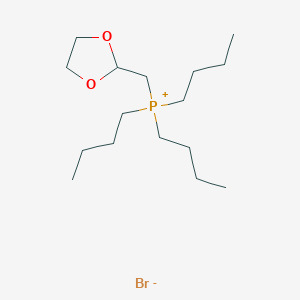
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)

![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
